Fluorescent Substrate for Subtillsin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

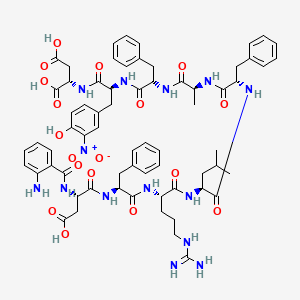

C66H80N14O18 |

|---|---|

Molecular Weight |

1357.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C66H80N14O18/c1-36(2)28-45(75-58(88)44(24-15-27-70-66(68)69)72-61(91)48(31-40-20-11-6-12-21-40)77-64(94)50(34-54(82)83)74-57(87)42-22-13-14-23-43(42)67)60(90)76-46(29-38-16-7-4-8-17-38)59(89)71-37(3)56(86)73-47(30-39-18-9-5-10-19-39)62(92)78-49(63(93)79-51(65(95)96)35-55(84)85)32-41-25-26-53(81)52(33-41)80(97)98/h4-14,16-23,25-26,33,36-37,44-51,81H,15,24,27-32,34-35,67H2,1-3H3,(H,71,89)(H,72,91)(H,73,86)(H,74,87)(H,75,88)(H,76,90)(H,77,94)(H,78,92)(H,79,93)(H,82,83)(H,84,85)(H,95,96)(H4,68,69,70)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

TWMHHYUBASVRIM-WDGXTDPFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC=CC=C5N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C5=CC=CC=C5N |

Origin of Product |

United States |

Foundational & Exploratory

The Proteolytic Profile of Subtilisin: A Technical Guide to Cleavage Specificity

For Researchers, Scientists, and Drug Development Professionals

Subtilisin, a serine protease originally isolated from Bacillus subtilis, has become a workhorse in various industrial applications and a model enzyme for studying protease function and engineering. Its broad yet discernible substrate specificity makes it a versatile tool for protein cleavage and a subject of intense research for tailoring its activity for specific applications, including therapeutic development. This technical guide provides an in-depth analysis of the cleavage specificity of subtilisin, with a focus on quantitative data, detailed experimental methodologies for its characterization, and an illustrative example of its role in a biological signaling pathway.

Core Concepts: Understanding Subtilisin's Cleavage Preferences

The cleavage specificity of subtilisin is determined by the amino acid residues of the substrate that occupy the active site cleft of the enzyme. The standard nomenclature designates the substrate residues as Pn...P3-P2-P1↓P1'-P2'-P3'...Pn', where the scissile bond is between the P1 and P1' residues. The corresponding binding pockets on the enzyme are termed Sn...S3-S2-S1-S1'-S2'-S3'...Sn'. Subtilisin BPN', a well-characterized member of the subtilisin family, exhibits preferences across multiple positions, with the P1, P4, and P1' sites being particularly influential in determining cleavage efficiency.

Substrate Specificity Profile of Subtilisin BPN'

The following table summarizes the amino acid preferences at the P4 to P4' positions for subtilisin BPN', compiled from various substrate profiling studies.

| Position | Preferred Residues | Disfavored Residues | Notes |

| P4 | Large hydrophobic and aromatic residues (Phe, Tyr, Leu) | Charged residues (Asp, Glu, Lys, Arg) | The S4 subsite is a large, hydrophobic pocket. |

| P3 | Small, non-polar residues (Ala, Pro) | Large or charged residues | The S3 subsite is relatively small and solvent-exposed. |

| P2 | Small to medium-sized hydrophobic residues (Ala, Val, Leu) | Charged residues | The S2 subsite is a shallow groove on the enzyme surface. |

| P1 | Large hydrophobic and aromatic residues (Phe, Tyr, Leu, Met) | Charged residues (Asp, Glu, Lys, Arg), Proline | The S1 pocket is a deep, hydrophobic cleft that is a primary determinant of specificity.[1] |

| P1' | Small, non-polar residues (Ala, Ser, Gly) | Large or charged residues, Proline[2] | The S1' subsite is solvent-exposed and generally prefers smaller residues. |

| P2' | No strong preference, but accommodates a range of residues | Proline | Elongation of the substrate to include a P2' residue can enhance the rate of hydrolysis.[2] |

| P3' | No strong preference | - | Interactions at the S3' subsite are generally weak. |

| P4' | No strong preference | - | Minimal influence on cleavage efficiency. |

Quantitative Analysis of Subtilisin Activity

The catalytic efficiency of subtilisin is best described by the specificity constant, kcat/Km, which reflects both the turnover rate (kcat) and the substrate binding affinity (Km). The following table presents kinetic data for the cleavage of various peptide substrates by Subtilisin BPN' and the closely related Subtilisin Carlsberg, highlighting the influence of amino acid substitutions at different positions.

| Enzyme | Substrate (P4-P3-P2-P1) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Subtilisin BPN' | N-succinyl-Ala-Ala-Pro-Phe-pNA | 50 | 0.14 | 3.6 x 10⁵ |

| Subtilisin BPN' | N-succinyl-Gly-Gly-Phe-pNA | 0.01 | 1.3 | 7.7 x 10⁰ |

| Subtilisin Carlsberg | N-succinyl-Ala-Ala-Pro-Phe-pNA | 97 | 0.851 | 1.1 x 10⁵ |

| Subtilisin Carlsberg | N-succinyl-Ala-Ala-Ala-pNA | 1.6 | 1.2 | 1.3 x 10³ |

| Subtilisin BPN' (Engineered) | Gln-Glu-Glu-Tyr-Ser-Ala-Met | - | - | 1.2 x 10⁵ |

| Subtilisin BPN' (Engineered) | Gln-Glu-Glu-Phe-Ser-Ala-Met | - | - | 5.0 x 10⁴ |

Experimental Protocols for Determining Cleavage Specificity

Several powerful techniques are employed to elucidate the cleavage specificity of proteases like subtilisin. These methods provide a comprehensive view of the preferred substrate sequences.

Method 1: Positional Scanning Synthetic Combinatorial Libraries (PS-SCL)

This high-throughput method allows for the rapid determination of preferred amino acids at specific positions within a peptide substrate.[3][4][5]

Workflow for Positional Scanning Synthetic Combinatorial Library Screening

Caption: Workflow for Positional Scanning Synthetic Combinatorial Library (PS-SCL) screening.

Methodology:

-

Library Design and Synthesis:

-

Synthesize four separate libraries of fluorogenic tetrapeptide substrates (e.g., with a C-terminal 7-amino-4-carbamoylmethylcoumarin, ACC).

-

For each library, one position (P1, P2, P3, or P4) is systematically fixed with one of the 20 proteinogenic amino acids, while the other three positions are randomized (contain an equimolar mixture of all 20 amino acids).

-

This results in 80 sub-libraries in total (20 for each position).

-

-

Enzymatic Assay:

-

In a 96-well plate format, dispense each of the 80 sub-libraries into individual wells.

-

Initiate the cleavage reaction by adding a solution of purified subtilisin to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of substrate cleavage.

-

-

Data Analysis:

-

For each of the four libraries (P1, P2, P3, and P4), plot the relative cleavage rate for each of the 20 fixed amino acids.

-

The amino acids that yield the highest cleavage rates are identified as the preferred residues for that specific subsite.

-

Combine the results from all four libraries to generate a consensus optimal cleavage sequence.

-

Method 2: Phage Display

Phage display is a powerful selection-based technique that allows for the screening of vast libraries of peptides to identify those that are efficiently cleaved by a protease.[6][7][8][9]

Caption: The role of SBT3.3 in the amplification of plant immune responses.

The expression of SBT3.3 is induced upon pathogen recognition. [10]Once secreted into the apoplast (the space between plant cells), SBT3.3 is thought to process and activate other proteins involved in defense signaling. One such target is PME17, a pectin methylesterase. [11]The active PME17 then modifies the plant cell wall, releasing oligogalacturonides (OGs), which act as damage-associated molecular patterns (DAMPs). These OGs can then be perceived by cell surface receptors, leading to an amplification of the downstream defense signaling cascade, including the activation of MAP kinases and defense gene expression. [11]This creates a positive feedback loop that primes the plant for a more robust and rapid response to subsequent pathogen attacks.

Conclusion

Subtilisin's broad but predictable cleavage specificity has made it an invaluable tool in both research and industry. A thorough understanding of its substrate preferences, quantifiable through kinetic analysis, is crucial for its effective application. The methodologies outlined in this guide, from high-throughput library screening to detailed signaling pathway analysis, provide a framework for researchers to further explore and engineer the activity of subtilisin and other proteases for novel applications in biotechnology and drug development.

References

- 1. Structure of a Switchable Subtilisin Complexed with a Substrate and with the Activator Azide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme-substrate interactions in the hydrolysis of peptide substrates by thermitase, subtilisin BPN', and proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positional Scanning Synthetic Combinatorial Libraries for Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positional scanning synthetic combinatorial libraries for substrate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High Throughput Substrate Phage Display for Protease Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. An Extracellular Subtilase Switch for Immune Priming in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arabidopsis subtilases promote defense-related pectin methylesterase activity and robust immune responses to botrytis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of Fluorescence Quenching in Enzyme Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of fluorescence quenching in enzyme assays. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the underlying mechanisms, experimental design, and data analysis.

Core Principles of Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[1] This phenomenon occurs due to a variety of molecular interactions, including excited-state reactions, energy transfer, complex-formation, and collisional encounters.[1] In the context of enzyme assays, this principle is harnessed to develop sensitive and continuous methods for measuring enzyme activity.

The fundamental concept involves a substrate molecule labeled with a fluorophore (the "donor") and a quencher (the "acceptor"). When the fluorophore and quencher are in close proximity, the fluorescence of the fluorophore is suppressed. Enzymatic modification of the substrate, such as cleavage, leads to the separation of the fluorophore and the quencher, resulting in an increase in fluorescence intensity. This change in fluorescence is directly proportional to the rate of the enzymatic reaction.

There are three primary mechanisms of fluorescence quenching relevant to enzyme assays:

-

Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state.[1][2] This pre-formed complex prevents the fluorophore from being excited. The equilibrium of this complex formation is dependent on the association constant of the fluorophore and quencher.

-

Dynamic (Collisional) Quenching: In this mechanism, the quencher collides with the fluorophore while it is in the excited state.[1][3] This collision provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus reducing fluorescence. The rate of dynamic quenching is dependent on the concentration of the quencher and the diffusion rate of the molecules in the solution.

-

Förster Resonance Energy Transfer (FRET): FRET is a specific type of dynamic quenching that involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule (the quencher).[1][4] The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the donor and acceptor transition dipoles.[4]

The choice of quenching mechanism to employ in an enzyme assay depends on the specific enzyme, the substrate, and the desired assay characteristics.

Data Presentation: Quantitative Parameters in Fluorescence Quenching Assays

The following tables summarize key quantitative data from various fluorescence quenching-based enzyme assays found in the literature.

Table 1: Stern-Volmer Constants for Common Quenchers

The Stern-Volmer constant (KSV) is a measure of the efficiency of collisional quenching. It is determined by the following equation:

F0/F = 1 + KSV[Q]

where F0 is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher at concentration [Q].

| Fluorophore | Quencher | KSV (M-1) | Reference |

| Tryptophan | Acrylamide | 13.0 | [5] |

| Tryptophan | Iodide | 12.5 | [5] |

| Rhodamine B | Temperature (dynamic) | Varies with temp. | [6] |

| p-Cyanophenylalanine | Iodide | Unusually large | [7] |

| Pyrene | 2,4,6-Trinitrotoluene (TNT) | Varies with wavelength | [7] |

Table 2: Quenching Efficiency of Different Quencher-Fluorophore Pairs in FRET-Based Assays

Quenching efficiency (E) in FRET is calculated as:

E = 1 - (FDA / FD)

where FDA is the fluorescence intensity of the donor in the presence of the acceptor and FD is the fluorescence intensity of the donor in the absence of the acceptor.

| Donor Fluorophore | Acceptor (Quencher) | Quenching Efficiency (E) | Reference |

| 6-FAM | DABCYL | High | [4] |

| TET | DABCYL | High | [4] |

| HEX | DABCYL | High | [4] |

| Rhodamines (TAMRA, ROX) | BHQ-2 | High | [4] |

| Cy Dyes | BHQ-2, BHQ-3 | High | [4] |

| Fluorescein | Multiple Pathway Quenchers (MPQ) | High, better than Dabcyl | [8] |

| TAMRA | Multiple Pathway Quenchers (MPQ) | High, better than Dabcyl | [8] |

Table 3: Kinetic Parameters (Km and Vmax) from Fluorescence Quenching Enzyme Assays

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax, and Vmax is the maximum rate of the reaction.[9][10]

| Enzyme | Substrate | Km | Vmax | Reference |

| Matrix Metalloproteinase-12 (MMP-12) | FS-6 (FRET substrate) | 130 ± 10 µM | 17.0 ± 0.9 s-1 | [11] |

| EcoRI | 66-bp dsDNA (dual-labeled) | 14 ± 1 nM | 0.74 ± 0.03 nM min-1 | [8] |

| Alkaline Phosphatase | p-Nitrophenylphosphate (pNPP) | 10.7 ± 1.6 μM | 300.3 ± 8.5 s-1 | [4] |

| α-Glucosidase (immobilized) | Not specified | 3.22 mM | 0.0048 mM/min | [12] |

| α-Glucosidase (free) | Not specified | 1.97 mM | 0.0032 mM/min | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in fluorescence quenching-based enzyme assays.

General FRET-Based Protease Assay

This protocol is a generalized procedure for measuring the activity of a protease using a FRET-based substrate.

Materials:

-

Purified protease

-

FRET-based peptide substrate (e.g., labeled with a donor like EDANS and an acceptor like DABCYL)

-

Assay buffer (e.g., Tris-HCl, HEPES) with appropriate pH and ionic strength for the specific protease

-

Microplate reader with fluorescence detection capabilities

-

96-well black microplates

Procedure:

-

Prepare Reagents:

-

Dissolve the FRET substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare a series of dilutions of the protease in assay buffer.

-

Prepare a series of dilutions of the FRET substrate in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add a fixed volume of assay buffer.

-

Add a specific volume of the protease dilution to each well.

-

Initiate the reaction by adding a specific volume of the FRET substrate dilution to each well. The final volume in each well should be consistent.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence reader.

-

Set the excitation and emission wavelengths appropriate for the donor fluorophore.

-

Monitor the increase in fluorescence intensity over time at a constant temperature. Record data at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (v0) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Distinguishing Static and Dynamic Quenching

This protocol describes how to differentiate between static and dynamic quenching mechanisms by examining the effect of temperature on the quenching process.

Materials:

-

Fluorophore solution

-

Quencher solution

-

Temperature-controlled spectrofluorometer

-

Cuvettes

Procedure:

-

Prepare Samples:

-

Prepare a series of solutions with a constant concentration of the fluorophore and varying concentrations of the quencher.

-

Prepare a control solution with only the fluorophore.

-

-

Temperature-Dependent Fluorescence Measurements:

-

Set the spectrofluorometer to the lowest temperature in your desired range (e.g., 20°C).

-

Measure the fluorescence intensity of each sample.

-

Increase the temperature in increments (e.g., 5°C) and repeat the fluorescence measurements for all samples at each temperature.

-

-

Data Analysis:

-

For each temperature, create a Stern-Volmer plot (F0/F vs. [Q]).

-

Calculate the Stern-Volmer constant (KSV) from the slope of each plot.

-

Plot KSV as a function of temperature.

-

If KSV increases with increasing temperature, the quenching mechanism is primarily dynamic . This is because higher temperatures lead to increased diffusion and more frequent collisions between the fluorophore and quencher.[3]

-

If KSV decreases with increasing temperature, the quenching mechanism is primarily static . This is because higher temperatures can destabilize the ground-state complex between the fluorophore and quencher.[13]

-

-

Fluorescence-Based DNA Helicase Assay

This protocol outlines a method for measuring DNA helicase activity using a quenched fluorescent DNA substrate.

Materials:

-

Purified DNA helicase

-

Quenched fluorescent DNA substrate (e.g., a dsDNA with a fluorophore on one strand and a quencher on the complementary strand in close proximity)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and ATP)

-

ATP solution

-

Fluorescence spectrophotometer or microplate reader

Procedure:

-

Prepare Reaction Mixture:

-

In a reaction tube or well, combine the assay buffer, quenched fluorescent DNA substrate, and purified helicase.

-

Incubate the mixture at the optimal temperature for the helicase for a short period to allow for enzyme-substrate binding.

-

-

Initiate Unwinding:

-

Initiate the helicase activity by adding a solution of ATP to the reaction mixture.

-

-

Monitor Fluorescence:

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

-

Record the increase in fluorescence over time as the helicase unwinds the DNA, separating the fluorophore and quencher.

-

-

Data Analysis:

-

Determine the initial rate of DNA unwinding from the linear portion of the fluorescence versus time curve.

-

This rate can be used to characterize the helicase activity under different conditions (e.g., varying ATP or substrate concentrations, presence of inhibitors).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.

Signaling Pathways and Mechanisms

Caption: Mechanisms of fluorescence quenching in enzyme assays.

Experimental Workflow for a FRET-Based Enzyme Assay

Caption: Experimental workflow for a FRET-based enzyme assay.

Logical Relationship for Distinguishing Quenching Mechanisms

Caption: Differentiating static and dynamic quenching.

References

- 1. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 2. web.mit.edu [web.mit.edu]

- 3. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to choose the right dye and quencher for FRET probe [biosyn.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. edinst.com [edinst.com]

- 7. stern-volmer quenching constants: Topics by Science.gov [science.gov]

- 8. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jasco-global.com [jasco-global.com]

- 10. Untitled Document [ucl.ac.uk]

- 11. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Subtilisin Enzyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subtilisin, a serine protease originally isolated from Bacillus subtilis, has become a paradigm for understanding enzymatic catalysis. Its robust nature and broad substrate specificity have led to its widespread use in various industrial applications, from detergents to organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its mechanism of action is crucial for protein engineering, inhibitor design, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core catalytic mechanism of subtilisin, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Catalytic Mechanism: A Symphony of Molecular Interactions

The remarkable catalytic efficiency of subtilisin stems from a precisely orchestrated interplay of amino acid residues within its active site. The catalytic process can be dissected into several key stages: substrate binding, formation of a tetrahedral intermediate, acyl-enzyme formation, and finally, deacylation to release the product and regenerate the enzyme.

The Catalytic Triad: The Heart of the Enzyme

At the core of subtilisin's catalytic machinery lies the catalytic triad, a constellation of three amino acid residues: Aspartate-32 (Asp32), Histidine-64 (His64), and Serine-221 (Ser221).[1] Though distant in the primary sequence, these residues are brought into close proximity by the protein's tertiary structure.[2] This arrangement, a classic example of convergent evolution, is also found in the chymotrypsin family of proteases, despite no overall structural homology.[2]

The catalytic cycle commences with the substrate, a polypeptide chain, binding to the active site. The side chain of a residue in the substrate, denoted as P1, fits into a hydrophobic pocket (S1) on the enzyme, which confers substrate specificity. Subtilisin generally prefers large, uncharged residues at the P1 position.[3]

His64 acts as a general base, abstracting a proton from the hydroxyl group of Ser221. This proton transfer is facilitated by Asp32, which electrostatically stabilizes the resulting positively charged imidazolium ring of His64.[3] This process dramatically increases the nucleophilicity of the Ser221 oxygen atom.

Formation of the Tetrahedral Intermediate and the Role of the Oxyanion Hole

The activated Ser221 oxygen then launches a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the substrate. This results in the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. This intermediate carries a negative charge on the oxygen atom of the carbonyl group.

Stabilization of this unstable tetrahedral intermediate is crucial for catalysis and is achieved by the oxyanion hole . This is a region within the active site that is rich in positive electrostatic potential. In subtilisin, the oxyanion hole is formed by the backbone amide group of Ser221 and the side-chain amide of Asparagine-155 (Asn155).[3] These groups form hydrogen bonds with the negatively charged oxygen of the tetrahedral intermediate, stabilizing it and lowering the activation energy of the reaction.

Acyl-Enzyme Formation and Deacylation

The tetrahedral intermediate then collapses. The protonated His64 now acts as a general acid, donating its proton to the nitrogen atom of the scissile peptide bond, leading to the cleavage of the bond. This results in the formation of an acyl-enzyme intermediate , where the N-terminal portion of the substrate is covalently attached to the Ser221 residue, and the C-terminal portion of the substrate (the leaving group) is released.

The final stage is deacylation , which essentially reverses the initial steps. A water molecule from the solvent enters the active site and is activated by His64, which again acts as a general base, abstracting a proton to form a highly nucleophilic hydroxide ion. This hydroxide ion then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate is also stabilized by the oxyanion hole. Finally, the intermediate collapses, the bond between the substrate and Ser221 is broken, and the N-terminal portion of the product is released. The Ser221 hydroxyl group is regenerated, and the enzyme is ready for another catalytic cycle.

Quantitative Data on Subtilisin Activity

The efficiency of subtilisin's catalytic activity is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km is an indicator of the enzyme's affinity for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following tables summarize key quantitative data for two common variants of subtilisin, Subtilisin Carlsberg and Subtilisin BPN', with various substrates.

Table 1: Kinetic Parameters of Subtilisin Carlsberg

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | 0.334 | 646 | 1.93 x 106 | [4] |

| Suc-Ala-Ala-Phe-pNA | 0.79 | 57 | 7.22 x 104 | [4] |

| MeO-Suc-Ala-Ala-Phe-pNA | 0.22 | 97 | 4.41 x 105 | [4] |

| Suc-Ala-Ala-Ala-pNA | 1.2 | 1.6 | 1.33 x 103 | [4] |

| Ac-Phe(4-NO2)-OMe | - | 5500 | - | [5] |

Table 2: Kinetic Parameters of Subtilisin BPN'

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Suc-AAPF-pNA | - | - | - | [6] |

| Ac-Gly-X-OMe (X=aromatic AA) | Varies | Increases with chain length | - | [1] |

Table 3: Optimal Conditions for Subtilisin Variants

| Subtilisin Variant | Optimal pH | Optimal Temperature (°C) | Reference |

| Subtilisin BPN' | 9.0 | 48 | [7] |

| Subtilisin Carlsberg | 8.0-10.0 | 50-55 | [8][9] |

Experimental Protocols

To elucidate the mechanism of action of subtilisin, a variety of experimental techniques are employed. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of Subtilisin

Site-directed mutagenesis is a powerful tool to probe the function of individual amino acid residues in the catalytic mechanism. The QuikChange™ site-directed mutagenesis method is a commonly used technique.[3][7][10]

1. Primer Design:

-

Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation.

-

The mutation should be located in the middle of the primers with at least 10-15 bases of correct sequence on both sides.

-

The melting temperature (Tm) of the primers should be ≥ 78°C. The Tm can be calculated using the formula: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch, where N is the primer length.

-

The primers should have a GC content of at least 40% and terminate in one or more C or G bases.

2. PCR Amplification:

-

Set up a PCR reaction containing the plasmid DNA with the subtilisin gene, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase such as Pfu Turbo.

-

A typical PCR cycling protocol is as follows:

-

Initial denaturation: 95°C for 30 seconds

-

12-18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 5 minutes

-

3. Digestion of Parental DNA:

-

Following PCR, the parental (non-mutated) DNA is digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and therefore resistant to digestion.

-

Incubate the PCR product with DpnI at 37°C for 1-2 hours.

4. Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells (e.g., XL1-Blue).

-

Plate the transformed cells on an appropriate selective agar medium (e.g., LB agar with ampicillin).

-

Incubate the plates overnight at 37°C.

5. Verification of Mutation:

-

Select individual colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

6. Expression and Purification of Mutant Subtilisin:

-

Express the mutant subtilisin gene in a suitable expression host, such as E. coli or Bacillus subtilis.[11][12][13][14]

-

Induce protein expression (e.g., with IPTG for E. coli).[11]

-

Lyse the cells and purify the mutant subtilisin using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or ion-exchange chromatography.

Kinetic Assay of Subtilisin Activity

The enzymatic activity of subtilisin can be determined by monitoring the hydrolysis of a chromogenic or fluorogenic substrate. A commonly used substrate is N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA).[15]

1. Reagent Preparation:

-

Substrate Stock Solution: Dissolve Suc-AAPF-pNA in a suitable solvent such as DMSO to a concentration of 100 mM.

-

Assay Buffer: Prepare a buffer of the desired pH (e.g., 0.1 M Tris-HCl, pH 8.6).

-

Enzyme Solution: Prepare a stock solution of purified subtilisin in the assay buffer. The concentration should be determined accurately (e.g., by measuring absorbance at 280 nm).

2. Assay Procedure:

-

In a microplate well or a cuvette, add the assay buffer.

-

Add the substrate stock solution to achieve a range of final substrate concentrations (e.g., from 0.1 to 5 times the expected Km).

-

Initiate the reaction by adding a small volume of the enzyme solution. The final enzyme concentration should be in the nanomolar range.

-

Immediately monitor the increase in absorbance at 410 nm, which corresponds to the release of p-nitroaniline.

-

Record the absorbance at regular time intervals for a set period (e.g., 5-10 minutes).

3. Data Analysis:

-

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline (ε410 = 8800 M-1cm-1).

-

Plot the initial velocity (v0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: v0 = (Vmax * [S]) / (Km + [S]) to determine the kinetic parameters Vmax and Km.

-

Calculate kcat from the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

X-ray Crystallography of a Subtilisin-Inhibitor Complex

X-ray crystallography provides a high-resolution three-dimensional structure of the enzyme, offering invaluable insights into its mechanism. Co-crystallization with an inhibitor can trap the enzyme in a specific conformational state, revealing details of substrate binding and the active site geometry.

1. Protein Purification and Complex Formation:

-

Purify subtilisin to a high degree of homogeneity (>95%).

-

Obtain a purified protein inhibitor, such as eglin c.[16][17]

-

Form the subtilisin-inhibitor complex by mixing the two proteins in a slight molar excess of the inhibitor.

2. Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).

-

A reported crystallization condition for the subtilisin Carlsberg-eglin c complex is:

-

Protein concentration: 10-20 mg/mL in a low ionic strength buffer.

-

Reservoir solution: A solution containing a precipitant such as polyethylene glycol (PEG) or ammonium sulfate.

-

Crystals of the complex have been grown from a solution containing 1.6 M ammonium sulfate, 0.1 M sodium acetate, pH 5.4.

-

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

3. Data Collection:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing in liquid nitrogen.

-

Mount the frozen crystal on a goniometer in an X-ray beamline.[8][18][19][20][21]

-

Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.[8][18][19][20][21]

-

The data collection strategy (e.g., oscillation range, exposure time) should be optimized to obtain high-resolution and complete data.[18]

4. Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling) using software packages such as MOSFLM or HKL2000.

-

Determine the initial phases using molecular replacement, using the known structure of subtilisin as a search model.

-

Build the atomic model of the subtilisin-inhibitor complex into the electron density map using software like Coot.

-

Refine the model against the diffraction data using refinement programs such as REFMAC5 or Phenix, which will optimize the atomic coordinates and B-factors to improve the agreement between the model and the experimental data.

-

Validate the final structure using tools like PROCHECK to assess its stereochemical quality.

Visualizing the Mechanism and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of subtilisin, a typical experimental workflow for site-directed mutagenesis, and the logical relationship of the catalytic triad.

Catalytic Cycle of Subtilisin

Caption: The catalytic cycle of subtilisin proceeds through a series of intermediates.

Experimental Workflow for Site-Directed Mutagenesis

Caption: A streamlined workflow for generating and characterizing a subtilisin mutant.

Logical Relationship of the Catalytic Triad

Caption: The functional interplay of the catalytic triad residues in subtilisin.

Conclusion

The mechanism of action of subtilisin is a testament to the elegance and efficiency of biological catalysis. Through the coordinated action of its catalytic triad and the stabilization of the transition state by the oxyanion hole, subtilisin achieves remarkable rate enhancements in peptide bond hydrolysis. The experimental approaches detailed in this guide, including site-directed mutagenesis, kinetic analysis, and X-ray crystallography, have been instrumental in dissecting this mechanism. For researchers in drug development and protein engineering, a deep understanding of these principles is paramount for the rational design of novel inhibitors and engineered enzymes with tailored functionalities. The continued study of subtilisin will undoubtedly yield further insights into the fundamental principles of enzyme catalysis, with broad implications for science and medicine.

References

- 1. Interactions of BPN' and Carlsberg subtilisins with peptides containing aromatic amino acids at the C-terminus. Specific rate enhancement due to the secondary enzyme-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme-substrate interactions in the hydrolysis of peptide substrates by thermitase, subtilisin BPN', and proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. uniprot.org [uniprot.org]

- 5. Kinetic specificities of BPN' and Carlsberg subtilisins. Mapping the aromatic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. static.igem.org [static.igem.org]

- 12. Self-processing of a barley subtilase expressed in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. Refined 1.2 A crystal structure of the complex formed between subtilisin Carlsberg and the inhibitor eglin c. Molecular structure of eglin and its detailed interaction with subtilisin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 19. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]

- 20. static1.squarespace.com [static1.squarespace.com]

- 21. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to FRET-based Protease Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET)-based protease substrates, a critical tool in biological research and drug discovery. We will delve into the core principles, design considerations, experimental protocols, and applications of this powerful technology.

Introduction: The Intersection of Proteases and FRET

Proteases are a class of enzymes that catalyze the breakdown of proteins through the hydrolysis of peptide bonds. They play pivotal roles in a vast array of physiological and pathological processes, including protein activation, cell signaling, apoptosis, and disease progression such as in cancer and viral infections.[1][2] Consequently, proteases are significant targets for therapeutic intervention.

To study the activity of these enzymes and to screen for potential inhibitors, robust and sensitive assay methods are essential.[3][4] FRET-based assays have emerged as a powerful and widely adopted method for the real-time monitoring of protease activity due to their high sensitivity, good reproducibility, and suitability for high-throughput screening (HTS).[4][5]

What is FRET?

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[6][7] When the donor fluorophore is excited by an external light source, it can transfer its excitation energy to the acceptor chromophore.[7] This energy transfer leads to a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission (if the acceptor is also a fluorophore) or the dissipation of energy as heat (if the acceptor is a non-fluorescent quencher).[4][8] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship.[5][8][9]

The Principle of FRET-based Protease Assays

FRET-based protease substrates are intelligently designed molecules that harness the distance-dependent nature of FRET to report on protease activity. These substrates typically consist of a short peptide sequence containing a specific cleavage site for the protease of interest. This peptide is flanked by a FRET donor and an acceptor pair.[6]

In the intact substrate, the donor and acceptor are held in close proximity, allowing for efficient FRET to occur. Upon excitation of the donor, a significant portion of its energy is transferred to the acceptor, resulting in a low fluorescence signal from the donor and, if the acceptor is fluorescent, an emission from the acceptor.

When a protease recognizes and cleaves the specific peptide sequence, the donor and acceptor are separated.[4][7] This separation disrupts FRET, leading to a measurable change in the fluorescence signal: the donor's fluorescence intensity increases, and the acceptor's fluorescence intensity decreases.[10] This change in fluorescence is directly proportional to the rate of substrate cleavage and thus, the protease's activity.

Caption: Mechanism of a FRET-based protease assay.

Design of FRET-based Protease Substrates

The design of an effective FRET-based protease substrate requires careful consideration of several key components to ensure high sensitivity and specificity.[11]

Peptide Sequence

The amino acid sequence of the peptide linker is paramount as it dictates the substrate's specificity for the target protease.[10] The sequence must be recognized and efficiently cleaved by the intended protease while remaining resistant to cleavage by other proteases that may be present in the sample. Various methods, such as combinatorial chemistry and phage display, are employed to identify optimal cleavage sequences.[12][13]

Fluorophore-Quencher Pairs

The selection of the donor-acceptor pair is critical for the sensitivity of the assay.[14] An ideal FRET pair should have a good spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[8] The choice of fluorophores also impacts the substrate's photophysical properties, such as quantum yield and extinction coefficient, which can affect assay sensitivity.[10][11] Some commonly used FRET pairs are listed in the table below.

| Donor (Fluorophore) | Acceptor (Quencher) | Excitation (nm) | Emission (nm) |

| EDANS | DABCYL | ~340 | ~490 |

| Mca | Dnp | ~325 | ~393 |

| Trp | Dnp | ~280 | ~360 |

| Abz | 3-nitrotyrosine | - | - |

| 5-FAM | CPQ2™ | ~490 | ~520 |

| CyPet | YPet | ~414 | ~530 |

| eGFP | mCherry | ~488 | - |

| CFP | YFP | - | - |

This table is a compilation of data from multiple sources.[2][7][10][11][12][15][16]

More recently, quantum dots (QDs) have been utilized as FRET donors due to their superior photostability and high molar absorption coefficients.[6] Additionally, newer generations of quenchers, such as the Tide Quencher™ series, have been developed to pair with a wide range of fluorescent dyes, offering improved quenching efficiency across the visible spectrum.[2]

Quantitative Data and Kinetic Analysis

FRET-based assays are highly amenable to quantitative analysis, allowing for the determination of key enzymatic kinetic parameters.

Key Kinetic Parameters

-

KM (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower KM value indicates a higher affinity of the enzyme for the substrate.

-

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

-

kcat/KM (Catalytic Efficiency): This ratio is a measure of the enzyme's overall catalytic efficiency, taking into account both substrate binding and turnover.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required to reduce the rate of the enzymatic reaction by 50%. This is a key parameter in drug discovery for evaluating the potency of inhibitors.[3]

Summary of Kinetic Data for Various Protease Substrates

| Protease | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| MMP-13 | Fluorogenic Substrate | - | - | 1.09 x 10⁶ |

| MMP-2 | Fluorogenic Substrate | - | - | 3.97 x 10⁵ |

| SENP1 | pre-SUMO1 | - | - | 3.8 x 10⁷ |

| SENP1 | pre-SUMO3 | - | - | 5.95 x 10⁵ |

| SENP1 | pre-SUMO1 | - | - | (3.2 ± 0.55) x 10⁷ |

This table summarizes kinetic data from various sources.[17][18]

Experimental Protocols

General Protocol for a FRET-based Protease Assay

This protocol provides a general framework for performing a FRET-based protease assay in a 96- or 384-well plate format.

Materials:

-

Purified protease

-

FRET-based protease substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.4)[9][17]

-

Microplate reader with fluorescence detection capabilities

-

Black, opaque microplates[9]

Procedure:

-

Substrate Preparation: Dissolve the FRET substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in assay buffer to the desired final concentration.

-

Enzyme Preparation: Dilute the purified protease in assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Reaction Setup:

-

Add the diluted FRET substrate to the wells of the microplate.

-

To initiate the reaction, add the diluted protease to the wells.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Data Acquisition: Immediately place the microplate in the plate reader and begin monitoring the fluorescence signal over time. The donor fluorescence should be excited at its excitation maximum, and emission should be monitored at the emission maxima of both the donor and acceptor.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence change) from the linear portion of the progress curve.

-

Plot the initial velocity against the substrate concentration to determine KM and Vmax using Michaelis-Menten kinetics.

-

For inhibitor screening, calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Caption: Experimental workflow for a FRET-based protease assay.

High-Throughput Screening (HTS) of Protease Inhibitors

FRET-based assays are particularly well-suited for HTS of large compound libraries to identify potential protease inhibitors.[3][9] The assay can be readily automated and miniaturized to 384- or even 1536-well formats.

Key Considerations for HTS:

-

Assay Robustness: The assay should have a high signal-to-background ratio and a low coefficient of variation (CV). The Z'-factor is a common metric used to evaluate the quality of an HTS assay.

-

Compound Interference: Library compounds can interfere with the assay through autofluorescence or light scattering. It is important to perform control experiments to identify and exclude such compounds. Red-shifted fluorophores can help minimize interference from compound autofluorescence.[19]

-

Data Management: HTS generates large datasets that require robust data management and analysis pipelines.

Caption: High-throughput screening workflow for protease inhibitors.

Applications in Research and Drug Development

FRET-based protease substrates have a wide range of applications:

-

Enzyme Kinetics and Specificity Profiling: To determine the kinetic parameters of proteases and to investigate their substrate specificity.[11]

-

High-Throughput Screening for Inhibitors: To screen large compound libraries for potential drug candidates that inhibit protease activity.[3][5][9] This is crucial in the development of therapeutics for diseases like cancer, AIDS, and COVID-19.[2][3]

-

In Vivo and Cell-based Assays: Genetically encoded FRET probes, often using fluorescent proteins like CFP and YFP, can be expressed in living cells to monitor protease activity in real-time within a cellular context.[5][20][21]

-

Diagnostics: FRET-based assays can be developed to detect the presence and activity of disease-associated proteases in biological samples.[11]

Advantages and Limitations

Advantages:

-

High Sensitivity: Fluorescence-based detection allows for the use of low concentrations of enzyme and substrate.[4]

-

Real-time Monitoring: The assay provides continuous monitoring of the enzymatic reaction.[4]

-

Homogeneous Assay Format: The assay is performed in solution, eliminating the need for separation steps.[6]

-

Suitability for HTS: The assay is readily adaptable to high-throughput and automated formats.[9]

-

Quantitative Results: Allows for the accurate determination of kinetic parameters.[22]

Limitations:

-

Compound Interference: Autofluorescence and quenching by library compounds can be a problem in HTS.[19]

-

Substrate Solubility: Hydrophobic fluorophores and peptides can lead to poor substrate solubility.[10][11]

-

Inner Filter Effect: At high substrate concentrations, the absorption of excitation or emission light by the substrate can lead to non-linear fluorescence signals.[23]

-

Cost: The synthesis of custom FRET peptides can be expensive.

Conclusion

FRET-based protease substrates are a cornerstone of modern enzymology and drug discovery. Their sensitivity, versatility, and adaptability to high-throughput formats have made them an indispensable tool for researchers and scientists. As our understanding of the roles of proteases in health and disease continues to expand, the development and application of innovative FRET-based technologies will undoubtedly play a crucial role in advancing both fundamental biological research and the development of novel therapeutics.

References

- 1. 390 MMP FRET Substrate 5 - 1 mg [eurogentec.com]

- 2. Tide Quencher™-Based FRET Protease Substrates and Their Applications in Drug Discovery and Disease Diagnosis | AAT Bioquest [aatbio.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 7. bachem.com [bachem.com]

- 8. cpcscientific.com [cpcscientific.com]

- 9. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]

- 14. Quenched Fluorescent Peptides – ProteoGenix [us.proteogenix.science]

- 15. AddexBio Product Detail - 360 MMP FRET Substrate VI [addexbio.com]

- 16. interchim.fr [interchim.fr]

- 17. mdpi.com [mdpi.com]

- 18. Quantitative FRET (Förster Resonance Energy Transfer) analysis for SENP1 protease kinetics determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of an Imaging Platform during the Development of a FRET Protease Assay | Semantic Scholar [semanticscholar.org]

- 20. Quantitative analysis of fluorescent caspase substrate cleavage in intact cells and identification of novel inhibitors of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of optimized FRET substrates as universal corona- and picornavirus main protease substrates for screening assays - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06573E [pubs.rsc.org]

Discovering Novel Fluorescent Substrates for Subtilisin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for discovering and characterizing novel fluorescent substrates for subtilisin, a widely studied serine protease. The information presented herein is intended to equip researchers with the necessary knowledge to design, synthesize, and validate new tools for studying subtilisin activity, with applications in basic research and drug development.

Introduction to Subtilisin and Fluorescent Substrates

Subtilisin is a serine protease of the subtilase family, originally isolated from Bacillus subtilis. Due to its broad substrate specificity, it serves as a model enzyme for studying protease function, protein engineering, and industrial applications. The development of sensitive and specific substrates is crucial for high-throughput screening (HTS) of subtilisin inhibitors and for elucidating its biological roles.

Fluorescent substrates offer significant advantages over traditional chromogenic substrates, including higher sensitivity and a wider dynamic range. These substrates typically consist of a peptide sequence recognized by subtilisin, linked to a fluorophore. Enzymatic cleavage of the peptide results in a change in the fluorescence signal, which can be readily quantified. Common types of fluorescent substrates include those based on 7-amino-4-methylcoumarin (AMC) and Förster Resonance Energy Transfer (FRET) pairs.

Quantitative Data of Subtilisin Substrates

The following tables summarize the kinetic parameters of representative subtilisin substrates and the fluorescence properties of commonly used fluorophores.

Table 1: Kinetic Parameters of Selected Subtilisin Substrates

| Substrate Name | Substrate Type | Subtilisin Type | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Citation |

| N-succinyl-Ala-Ala-Pro-Phe-pNA | Chromogenic | Wild-type | 0.731 ± 0.5 | 0.87 ± 9 x 103 U/mg | - | [1] |

| N-anthraniloyl-Ala-Ala-Phe-4-nitroanilide | Fluorogenic (Intramolecularly Quenched) | Carlsberg | 0.004 | 104 | 2.6 x 107 | |

| N-anthraniloyl-Ala-Ala-Phe-4-nitroanilide | Fluorogenic (Intramolecularly Quenched) | BPN' | 0.020 | 49 | 2.45 x 106 |

Table 2: Fluorescence Properties of Common Fluorophores

| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Key Features |

| 7-amino-4-methylcoumarin (AMC) | 340-365 | 440-460 | Blue fluorescence, significant increase in fluorescence upon cleavage from a peptide. |

| 7-amino-4-carbamoylmethylcoumarin (ACC) | 350 | 450 | Higher fluorescence yield than AMC. |

| Rhodamine 110 | 492 | 529 | Red-shifted excitation and emission, reducing background fluorescence from biological samples. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of fluorescent peptide substrates and the subsequent enzyme activity assays.

Solid-Phase Synthesis of Fluorescent Peptide Substrates (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

This protocol outlines the general steps for synthesizing a peptide-AMC substrate using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ala-OH)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Succinic anhydride

-

Triethylamine (TEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

7-amino-4-methylcoumarin (AMC)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Phe): Dissolve Fmoc-Phe-OH, DIC, and Oxyma in DMF. Add the mixture to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Pro, then Ala, then another Ala).

-

N-terminal Succinylation: After the final Fmoc deprotection, add a solution of succinic anhydride and TEA in DMF to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Coupling of AMC: Activate the C-terminal carboxyl group of the peptide on the resin using DIC and Oxyma, then add AMC and allow it to react overnight.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized substrate by mass spectrometry and analytical HPLC.

Caption: Workflow for Solid-Phase Synthesis of a Fluorescent Peptide Substrate.

Subtilisin Activity Assay using a Fluorescent Substrate

This protocol describes a typical enzyme kinetics assay in a 96-well plate format.

Materials:

-

Purified subtilisin

-

Fluorescent peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC) stock solution in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer from the stock solution.

-

Prepare Enzyme Solution: Prepare a working solution of subtilisin in the assay buffer. The final enzyme concentration should be in the low nanomolar range, to be determined empirically.

-

Assay Setup: To each well of the 96-well plate, add a specific volume of the substrate dilution.

-

Initiate Reaction: Add the enzyme solution to each well to initiate the reaction. The final reaction volume is typically 100-200 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).

-

Kinetic Reading: Monitor the increase in fluorescence over time at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time plots.

-

Convert the fluorescence units to the concentration of the product using a standard curve of the free fluorophore.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

High-Throughput Screening for Novel Substrates

The discovery of novel subtilisin substrates with improved specificity or different kinetic properties can be achieved through high-throughput screening of combinatorial peptide libraries.

Caption: Workflow for the Discovery of Novel Fluorescent Substrates for Subtilisin.

Workflow Description:

-

Combinatorial Library Design: Design a combinatorial peptide library based on known subtilisin substrate preferences or using a positional scanning approach to explore a wide range of amino acids at each position. The peptides are typically 3-6 amino acids in length.

-

Library Synthesis: Synthesize the peptide library with a C-terminal fluorescent reporter (e.g., AMC).

-

Primary High-Throughput Screening: Screen the library against subtilisin in a high-throughput format (e.g., 384-well plates). A single-point kinetic assay is typically used to measure the initial rate of fluorescence increase for each library member.

-

Hit Identification: Identify "hits" as the peptides that are cleaved most efficiently by subtilisin, based on a predefined activity threshold.

-

Hit Validation: Resynthesize the identified hit peptides on a larger scale and confirm their activity in a dose-response manner.

-

Secondary Assays: Perform detailed kinetic analysis of the validated hits to determine their Km, kcat, and kcat/Km values.

-

Specificity Profiling: Test the most promising substrates against a panel of other proteases to determine their selectivity for subtilisin.

This comprehensive approach, combining rational design, chemical synthesis, and high-throughput screening, will facilitate the discovery of novel and improved fluorescent substrates for subtilisin, thereby advancing our understanding of this important enzyme and enabling new avenues for therapeutic intervention.

References

Probing Subtilisin's Secrets: A Technical Guide to Understanding its Kinetics with Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Subtilisin, a serine protease with broad industrial and research applications, demands precise characterization of its catalytic activity for optimal use and for the development of specific inhibitors. Fluorescent probes offer a sensitive and continuous method for monitoring subtilisin kinetics, providing valuable insights into its mechanism of action and substrate specificity. This in-depth technical guide details the core principles, experimental protocols, and data analysis for understanding subtilisin kinetics using fluorescent probes.

Core Concepts: Illuminating Enzyme Action

The use of fluorescent probes to study enzyme kinetics relies on the principle that the cleavage of a substrate by an enzyme results in a measurable change in fluorescence. This change can manifest as an increase in fluorescence intensity ("turn-on" probes), a shift in emission wavelength, or a change in fluorescence polarization.

Two primary classes of fluorescent probes are commonly employed for subtilisin kinetic studies:

-

Intramolecularly Quenched Fluorescent Substrates (FRET Probes): These probes consist of a peptide sequence recognized by subtilisin, flanked by a fluorophore and a quencher molecule. In the intact substrate, the proximity of the quencher dampens the fluorophore's emission through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide linker, the fluorophore and quencher are separated, leading to a significant increase in fluorescence.

-

Fluorogenic Substrates: These substrates are inherently non-fluorescent or weakly fluorescent until they are cleaved by the enzyme. The enzymatic reaction releases a highly fluorescent molecule, and the rate of fluorescence increase is directly proportional to the enzyme's activity.

Quantitative Data on Fluorescent Probes for Subtilisin

The choice of fluorescent probe is critical for accurate kinetic analysis. The following tables summarize the key quantitative data for commonly used fluorescent and chromogenic substrates for subtilisin.

| Fluorescent Probe | Type | Excitation (nm) | Emission (nm) | Note |

| FITC-Casein | Intramolecularly Quenched | ~490 | ~525 | Heavily labeled casein where fluorescence is quenched. Proteolysis relieves quenching, increasing fluorescence intensity[1][2]. Specific Km and kcat values for subtilisin are not readily available in the literature; activity is typically measured as the rate of fluorescence increase. |

| Resorufin-Labeled Casein | Intramolecularly Quenched | ~574 | Not specified | Proteolytic cleavage releases resorufin-labeled peptides, resulting in a color change and increased absorbance/fluorescence. Specific Km and kcat values for subtilisin are not readily available in the literature. |

| N-succinyl-Ala-Ala-Pro-Phe-AMC | Fluorogenic | ~380 | ~460 | A commonly used fluorogenic substrate for chymotrypsin-like proteases, including subtilisin. |

| N-anthraniloyl-Ala-Ala-Phe-p-nitroanilide | Fluorogenic & Chromogenic | Not specified | Not specified | This dual-purpose substrate allows for both fluorometric and spectrophotometric assays[2]. |

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Subtilisin E (Wild Type) | 0.56 | 21 | 3.8 x 104 |

| N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Subtilisin E (PC3 Variant) | 0.10 | 27 | 2.7 x 105 |

| N-anthraniloyl-Ala-Ala-Phe-p-nitroanilide | Subtilisin Carlsberg | 0.004 | 104 | 2.6 x 107 |

| N-anthraniloyl-Ala-Ala-Phe-p-nitroanilide | Subtilisin BPN' | 0.020 | 49 | 2.45 x 106 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data. The following sections provide step-by-step methodologies for three common fluorescent assays for subtilisin.

FITC-Casein Assay (Discontinuous Endpoint Assay)

This assay relies on the precipitation of undigested FITC-casein, leaving the fluorescently labeled peptides in the supernatant for quantification.

Materials:

-

FITC-Casein substrate solution (e.g., 0.2% w/v in a suitable buffer)

-

Subtilisin enzyme solution of known concentration

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Assay Buffer (e.g., 500 mM Tris-HCl, pH 8.8)

-

Microcentrifuge tubes

-

Fluorometer or microplate reader with appropriate filters (Excitation: ~490 nm, Emission: ~525 nm)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the incubation buffer, FITC-casein substrate solution, and the subtilisin enzyme solution. For a blank, substitute the enzyme solution with an equal volume of incubation buffer.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold 10% TCA solution. This will precipitate the undigested FITC-casein.

-

Precipitation: Incubate the tubes on ice for 30 minutes to allow for complete precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Supernatant Collection: Carefully collect the supernatant, which contains the fluorescently labeled peptides.

-

Neutralization and Measurement: Neutralize the supernatant by diluting it in the assay buffer. Measure the fluorescence intensity of the supernatant using a fluorometer.

-

Data Analysis: Subtract the fluorescence of the blank from the sample readings. The fluorescence intensity is proportional to the amount of substrate hydrolyzed.

Resorufin-Labeled Casein Assay (Continuous or Endpoint Assay)

This assay can be performed continuously by monitoring the change in absorbance or fluorescence over time, or as an endpoint assay.

Materials:

-

Resorufin-labeled casein substrate

-

Subtilisin enzyme solution

-

Incubation Buffer (e.g., 0.2 M Tris-HCl, pH 7.8, containing 0.02 M CaCl₂)

-

Stop Reagent (for endpoint assay, e.g., 5% TCA)

-

Assay Buffer (for endpoint assay, e.g., 0.5 M Tris-HCl, pH 8.8)

-

Spectrophotometer or fluorometer

Procedure (Continuous Assay):

-

Reaction Setup: In a cuvette, mix the incubation buffer and the resorufin-labeled casein substrate.

-

Initiation: Add the subtilisin enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance or fluorescence at the appropriate wavelength (e.g., 574 nm for absorbance) over time.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the progress curve.

Procedure (Endpoint Assay):

-

Follow steps 1 and 2 of the FITC-Casein Assay protocol, using the appropriate incubation buffer and resorufin-labeled casein.

-

Stop the reaction by adding the stop reagent.

-

Centrifuge to pellet undigested substrate.

-

Transfer the supernatant to a new tube and add the assay buffer.

-

Measure the absorbance or fluorescence of the supernatant.

N-succinyl-Ala-Ala-Pro-Phe-AMC Assay (Continuous Kinetic Assay)

This assay provides a direct and continuous measurement of enzyme activity.

Materials:

-

N-succinyl-Ala-Ala-Pro-Phe-AMC substrate stock solution (e.g., in DMSO)

-

Subtilisin enzyme solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

-

Fluorometer or microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Substrate Preparation: Prepare a series of substrate dilutions in the assay buffer from the stock solution.

-

Reaction Setup: In a fluorometer cuvette or a microplate well, add the assay buffer and the substrate solution.

-

Initiation: Add a small volume of the subtilisin enzyme solution to initiate the reaction.

-

Fluorescence Monitoring: Immediately start monitoring the increase in fluorescence intensity over time.

-

Data Analysis: The initial velocity (rate of fluorescence change) is determined from the linear portion of the kinetic trace. These initial velocities are then plotted against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Visualizing the Workflow and Signaling Pathways

Graphviz diagrams provide a clear visual representation of the experimental workflows and the underlying principles of the fluorescent assays.

Caption: Workflow for a FRET-based subtilisin assay.

Caption: Principle of a "turn-on" FRET probe.

Conclusion

The use of fluorescent probes provides a powerful and versatile toolkit for the detailed kinetic characterization of subtilisin. By carefully selecting the appropriate probe and adhering to robust experimental protocols, researchers can gain valuable insights into the catalytic mechanism, substrate specificity, and inhibition of this important enzyme. The data and methodologies presented in this guide serve as a comprehensive resource for scientists and professionals engaged in subtilisin research and its applications in drug development and biotechnology.

References

A Technical Guide to Commercially Available Fluorescent Substrates for Subtilisin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available fluorescent substrates for the serine protease, subtilisin. Subtilisin and related proteases are widely studied for their roles in various biological processes and their applications in biotechnology and pharmaceutical development. The selection of an appropriate substrate is critical for accurate and sensitive measurement of subtilisin activity in research and high-throughput screening applications. This document details the types of fluorescent substrates available, their principles of action, quantitative properties, and detailed experimental protocols for their use.

Overview of Fluorescent Substrates for Subtilisin

Fluorescent assays are preferred for their high sensitivity, wide dynamic range, and adaptability to high-throughput formats. Commercially available fluorescent substrates for subtilisin can be broadly categorized into two main types:

-

Fluorescently Labeled Protein Substrates: These are large protein molecules, typically casein, that have been conjugated with multiple fluorescent dyes. Proteolytic cleavage by subtilisin results in a measurable change in the fluorescence signal.

-

Fluorogenic Peptide Substrates: These are short synthetic peptides that mimic the cleavage sites of subtilisin. The peptide is conjugated to a fluorophore, often in a quenched state. Upon cleavage of the peptide bond by subtilisin, the fluorophore is released or dequenched, leading to a proportional increase in fluorescence.

Quantitative Data for Subtilisin Substrates

The selection of a substrate is often guided by its kinetic parameters, which describe the efficiency of the enzyme-substrate interaction. While extensive kinetic data for fluorescent substrates with subtilisin is not always readily available in the public domain, the following tables summarize the key properties of commonly used substrates. For peptide substrates, kinetic data for the analogous chromogenic p-nitroanilide (pNA) substrates are provided to infer substrate specificity.

Table 1: Fluorescently Labeled Protein Substrates for Subtilisin

| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Principle of Action | Commercial Suppliers |

| FITC-Casein | Fluorescein Isothiocyanate | ~490 | ~525 | Release of fluorescently labeled, acid-soluble peptides.[1] | Sigma-Aldrich, Thermo Fisher Scientific |

| BODIPY FL-Casein | BODIPY FL | ~502 | ~511 | Relief of fluorescence quenching upon substrate hydrolysis.[2][3][4][5] | Thermo Fisher Scientific (EnzChek™ Kits) |

| Resorufin-Casein | Resorufin | ~571 | ~585 | Release of resorufin-labeled peptides. | Sigma-Aldrich |

Table 2: Fluorogenic Peptide Substrates for Subtilisin and Related Proteases

| Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) | Commercial Suppliers |

| Z-Gly-Gly-Leu-AMC | AMC | ~360-380 | ~440-460 | GLPBio, Bachem, Echelon Biosciences, Chem-Impex[6][7][8] |

| Suc-Ala-Ala-Pro-Phe-AMC | AMC | ~360-380 | ~440-460 | MedChemExpress, PeptaNova[3][9] |

| Boc-Gln-Ala-Arg-AMC | AMC | ~380 | ~460 | PeptaNova, MedChemExpress, GLPBio, Bachem[10][11][12][13] |

Table 3: Kinetic Parameters of Chromogenic p-Nitroanilide (pNA) Substrates with Subtilisin Carlsberg

This data provides insight into the substrate specificity of subtilisin.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Suc-Ala-Ala-Phe-pNA | 0.79 | 57 | 72,152 |

| MeO-Suc-Ala-Ala-Phe-pNA | 0.22 | 97 | 440,909 |

| Suc-Ala-Ala-Pro-Phe-pNA | 0.334 | 646 | 1,934,132 |

| Suc-Ala-Ala-Pro-Leu-pNA | 0.062 | 137 | 2,209,677 |

| Suc-Ala-Glu-Pro-Phe-pNA | 0.042 | - | - |

| Suc-Gly-Gly-Phe-pNA | 5.6 | 0.990 | 177 |

| Suc-Ala-Ala-Ala-pNA | 1.2 | 1.6 | 1,333 |

Data sourced from UniProt entry for Subtilisin Carlsberg (P00780).[14]

Experimental Protocols and Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide experimental protocols for the major classes of fluorescent subtilisin substrates.

Fluorescently Labeled Casein Assays